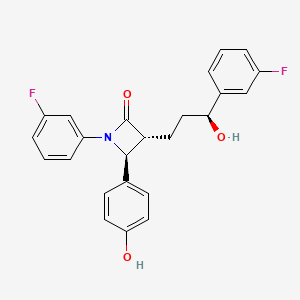
(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its multiple fluorophenyl and hydroxyphenyl groups, is likely to exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Hydroxylation: Hydroxyl groups can be introduced using oxidation reactions with reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- (3R,4S)-1-(3-Chlorophenyl)-3-((S)-3-(3-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-1-(3-Bromophenyl)-3-((S)-3-(3-bromophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The unique combination of fluorophenyl and hydroxyphenyl groups in the compound may confer distinct chemical and biological properties compared to its analogs with different halogen substitutions.
特性
分子式 |
C24H21F2NO3 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-4-1-3-16(13-17)22(29)12-11-21-23(15-7-9-20(28)10-8-15)27(24(21)30)19-6-2-5-18(26)14-19/h1-10,13-14,21-23,28-29H,11-12H2/t21-,22+,23-/m1/s1 |
InChIキー |
WVGRPRBMUHVLGZ-XPWALMASSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
正規SMILES |
C1=CC(=CC(=C1)F)C(CCC2C(N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



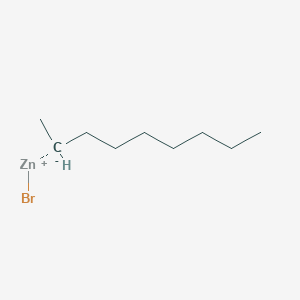
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
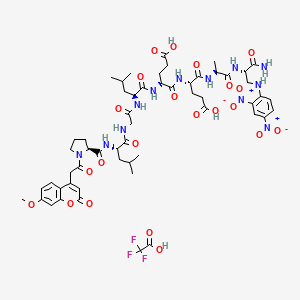
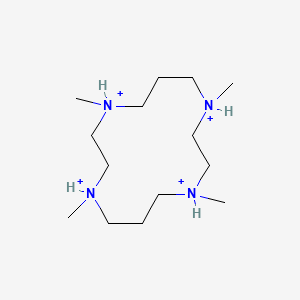
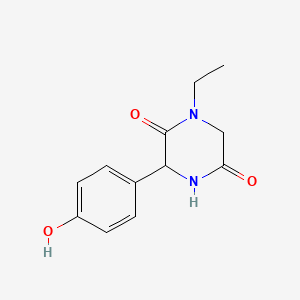

![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
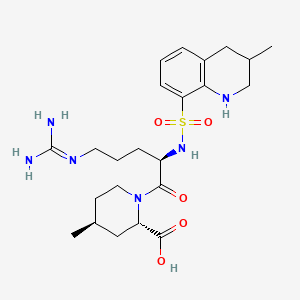

![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)
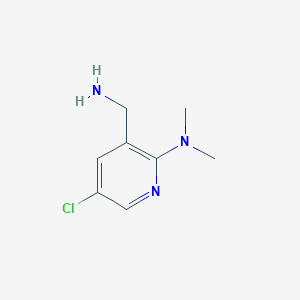
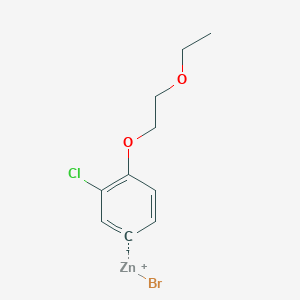
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
